molecular formula C17H17N5O4S B2445609 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1219914-04-1

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Cat. No.: B2445609
CAS No.: 1219914-04-1
M. Wt: 387.41
InChI Key: VQJRSVHGYJGZMF-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound. Its structure includes several heterocyclic components, notably pyrimidine and pyridazine rings, linked by a flexible ethyl chain. Such compounds often hold significant potential in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is utilized in multiple research domains:

  • Chemistry: : Studied for its reactive intermediates and potential as a precursor for more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

  • Industry: : May serve as a catalyst or as a component in the synthesis of polymers or other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide can involve multiple steps. Starting with commercially available pyrimidine and pyridazine derivatives, initial reactions might include selective nitration and subsequent reduction to introduce the necessary functional groups. Following this, the thiophen-2-yl derivative can be incorporated via a nucleophilic substitution reaction.

Industrial Production Methods

Scaling up for industrial production would require optimizing the reaction conditions to ensure high yield and purity. This may involve adjusting solvents, catalysts, and temperature parameters. The final product would likely undergo rigorous purification processes, such as recrystallization or chromatography, to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several reactions, including:

  • Oxidation: : Conversion of certain functional groups to their oxidized forms.

  • Reduction: : Reduction of keto groups to alcohols or amines.

  • Substitution: : Both nucleophilic and electrophilic substitutions at various sites.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halides for nucleophilic substitution, acids for electrophilic substitutions.

Major Products

  • Oxidation products may include carboxylic acids or aldehydes.

  • Reduction typically yields alcohols or amines.

  • Substitution reactions yield a variety of derivatives, depending on the substituent introduced.

Mechanism of Action

The biological activity of this compound typically involves its interaction with specific enzymes or receptors. Its mechanism may include:

  • Molecular Targets: : Enzymes involved in nucleotide synthesis or metabolism.

  • Pathways Involved: : Inhibition or modulation of enzymatic activity, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)ethyl)acetamide

  • 3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)propanamide

Uniqueness

The uniqueness of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide lies in its specific substitution pattern and the flexibility of its ethyl linker. This configuration may provide distinct binding properties and biological activities compared to other similar compounds, potentially leading to unique therapeutic applications.

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Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c23-14(5-8-21-9-6-15(24)19-17(21)26)18-7-10-22-16(25)4-3-12(20-22)13-2-1-11-27-13/h1-4,6,9,11H,5,7-8,10H2,(H,18,23)(H,19,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJRSVHGYJGZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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